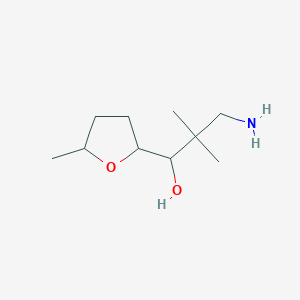
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an amine source in the presence of a catalyst . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxides, ketones, amines, and substituted derivatives .
科学的研究の応用
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with cellular receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: Similar in structure but lacks the oxolan ring.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of an amino group.
Uniqueness
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol is unique due to the presence of the oxolan ring, which imparts specific chemical properties and reactivity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h7-9,12H,4-6,11H2,1-3H3 |
InChIキー |
APASMPMRXNILHK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)C(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
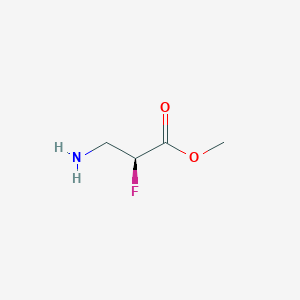
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)

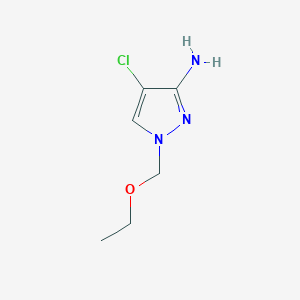
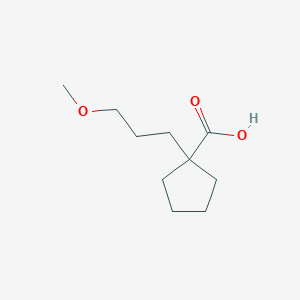
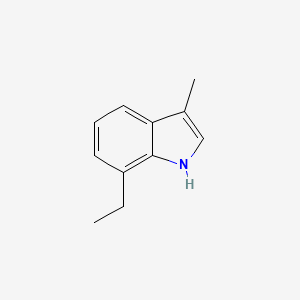
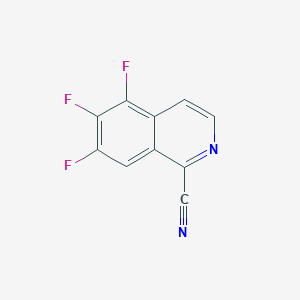
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
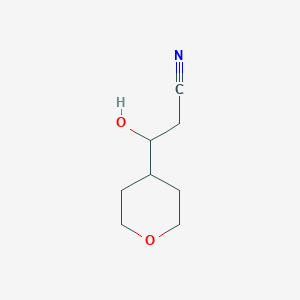
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)


